molecular formula C26H35F3O13S B589278 (2R,3R,4aR,5aS,7S,8S,9aS,10aR)-2,3,7,8-Tetramethoxy-2,3,7,8-tetramethyl-10-[(trifluoromethanesulfonyl)oxy]decahydrobenzo[1,2-b:4,5-b']bis[1,4]dioxin-5-yl benzoate CAS No. 1068089-34-8

(2R,3R,4aR,5aS,7S,8S,9aS,10aR)-2,3,7,8-Tetramethoxy-2,3,7,8-tetramethyl-10-[(trifluoromethanesulfonyl)oxy]decahydrobenzo[1,2-b:4,5-b']bis[1,4]dioxin-5-yl benzoate

Cat. No. B589278
CAS RN: 1068089-34-8
M. Wt: 644.608
InChI Key: JKOKAMIFWNDNGM-BCWGWRPQSA-N
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Description

(2R,3R,4aR,5aS,7S,8S,9aS,10aR)-2,3,7,8-Tetramethoxy-2,3,7,8-tetramethyl-10-[(trifluoromethanesulfonyl)oxy]decahydrobenzo[1,2-b:4,5-b']bis[1,4]dioxin-5-yl benzoate, also known as this compound, is a useful research compound. Its molecular formula is C26H35F3O13S and its molecular weight is 644.608. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Complex molecules often undergo studies focused on their synthesis and chemical properties, such as the reaction behaviors under specific conditions, or the development of novel synthetic pathways to improve yields or introduce functional groups for further applications. For example, studies have explored the formation of tetramethoxy and tetramethyl compounds through interactions with other chemicals, highlighting methodologies for synthesizing highly substituted and functionalized cyclic and polycyclic structures (Samsonov et al., 1997).

Biological and Medicinal Applications

Some research focuses on the biological properties of complex molecules, including their antimicrobial, antioxidant, and potential therapeutic applications. Compounds similar to the query have been investigated for their antimicrobial activities and their potential as lead compounds in drug development. For instance, triazole-thiol and thiadiazole derivatives have shown significant antimicrobial activities, suggesting the utility of complex molecules in developing new antimicrobial agents (Düğdü et al., 2014).

Material Science and Catalysis

Complex organic molecules are also key in material science and catalysis, where their unique structures and properties can lead to novel catalysts or materials with specific functions. Research in this area might involve the development of chiral ligands for organometallic catalysis, which are crucial for asymmetric synthesis processes. Studies have shown the creation of ligands containing dioxolane rings, demonstrating their applicability in catalysis (Brown et al., 1987).

properties

IUPAC Name

[(1S,3R,5R,6R,8R,10S,12S,13S)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35F3O13S/c1-22(33-5)24(3,35-7)40-18-16(38-22)15(37-21(30)14-12-10-9-11-13-14)17-19(20(18)42-43(31,32)26(27,28)29)41-25(4,36-8)23(2,34-6)39-17/h9-13,15-20H,1-8H3/t15?,16-,17+,18+,19-,20?,22+,23-,24+,25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOKAMIFWNDNGM-BCWGWRPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC2C(O1)C(C3C(C2OS(=O)(=O)C(F)(F)F)OC(C(O3)(C)OC)(C)OC)OC(=O)C4=CC=CC=C4)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@](O[C@H]2[C@H](O1)C([C@H]3[C@H](C2OS(=O)(=O)C(F)(F)F)O[C@@]([C@](O3)(C)OC)(C)OC)OC(=O)C4=CC=CC=C4)(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35F3O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747141
Record name (2R,3R,4aR,5aS,7S,8S,9aS,10aR)-2,3,7,8-Tetramethoxy-2,3,7,8-tetramethyl-10-[(trifluoromethanesulfonyl)oxy]decahydrobenzo[1,2-b:4,5-b']bis[1,4]dioxin-5-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1068089-34-8
Record name (2R,3R,4aR,5aS,7S,8S,9aS,10aR)-2,3,7,8-Tetramethoxy-2,3,7,8-tetramethyl-10-[(trifluoromethanesulfonyl)oxy]decahydrobenzo[1,2-b:4,5-b']bis[1,4]dioxin-5-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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